molecular formula C18H16F2N2O4S2 B2804449 (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896356-53-9

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

Cat. No. B2804449
CAS RN: 896356-53-9
M. Wt: 426.45
InChI Key: PNYMPTWXBMFYKC-UZYVYHOESA-N
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Description

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H16F2N2O4S2 and its molecular weight is 426.45. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides: A Versatile Therapeutic Scaffold

Sulfonamides, such as the moiety present in the compound of interest, have been a cornerstone in medicinal chemistry, with applications spanning from diuretics and carbonic anhydrase inhibitors to novel anticancer and anti-inflammatory agents. A comprehensive review of sulfonamides between 2008 and 2012 highlights their application in various therapeutic areas, including glaucoma treatment through carbonic anhydrase inhibition and antitumor activity via selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII (Carta, Scozzafava, & Supuran, 2012). This review also acknowledges the potential of sulfonamides in combating diseases through targeting specific enzyme isoforms, indicating the structural motif’s significance in drug development.

Benzothiazole Derivatives: Potential for Diverse Biological Activities

Benzothiazole derivatives, integral to the structure of the compound in focus, have been identified for their wide-ranging pharmacological activities. Research indicates that these derivatives exhibit anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020). This broad spectrum of activities underlines the importance of benzothiazole scaffolds in medicinal chemistry, offering a promising avenue for the development of new therapeutic agents.

Synthesis and Biological Evaluation of Novel Derivatives

The synthesis of benzofused thiazole derivatives and their evaluation for antioxidant and anti-inflammatory activities further exemplifies the compound's research relevance. Studies have shown that these derivatives can serve as effective anti-inflammatory and antioxidant agents, offering new opportunities for therapeutic interventions (Raut et al., 2020). The incorporation of benzothiazole and sulfonamide structures into new compounds may, therefore, enhance biological activity and therapeutic potential.

properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O4S2/c1-26-8-7-22-16-14(20)9-12(19)10-15(16)27-18(22)21-17(23)11-3-5-13(6-4-11)28(2,24)25/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMPTWXBMFYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

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